molecular formula C13H19Cl2N3 B2866994 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride CAS No. 1864015-76-8

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride

Cat. No. B2866994
CAS RN: 1864015-76-8
M. Wt: 288.22
InChI Key: KNMWDKAQSRVUJG-UHFFFAOYSA-N
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Description

“3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compounds, which have a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .


Molecular Structure Analysis

The molecular structure of “3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride” is characterized by a pyrazole ring, which is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms . The molecular formula of this compound is C13H17N3•HCl .


Chemical Reactions Analysis

Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are known to exhibit good radical scavenging activity . In addition, some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .

Scientific Research Applications

Synthesis and Characterization

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride serves as a precursor or intermediate in the synthesis of various chemically significant compounds. Its applications in scientific research primarily revolve around its role in facilitating the creation of novel chemical entities with potential therapeutic or material properties.

For instance, it has been utilized in the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, showcasing a method that provides advantages like shorter reaction times and higher yields, highlighting its role in improving synthetic efficiency (Wang et al., 2011). Similarly, its incorporation into poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds demonstrates its versatility in materials science, particularly in creating polymers with enhanced properties for medical applications (Aly & El-Mohdy, 2015).

Catalysis and Chemical Libraries

The compound's utility extends to catalytic processes and the generation of structurally diverse chemical libraries. For example, its use in alkylation and ring closure reactions led to the creation of a wide array of compounds, showcasing its potential in drug discovery and development processes (Roman, 2013).

Molecular Structure Analysis

Additionally, the study of similar pyrazole derivatives has contributed to a deeper understanding of molecular structures and their reactivity, as seen in combined XRD and DFT studies. These investigations help elucidate the impact of intramolecular hydrogen bonding on the reactivity of such compounds, which is crucial for designing more efficient synthetic routes and understanding their behavior in various chemical contexts (Szlachcic et al., 2020).

Antimicrobial and Antitumor Agents

Research has also explored the synthesis of molecular hybrids containing pyrazole derivatives for their potential antimicrobial and apoptosis-inducing properties, indicating the biomedical relevance of such compounds (Sindhu et al., 2016).

properties

IUPAC Name

3-(3-methyl-1-phenylpyrazol-4-yl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-11-12(6-5-9-14)10-16(15-11)13-7-3-2-4-8-13;;/h2-4,7-8,10H,5-6,9,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMWDKAQSRVUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CCCN)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride

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